1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is an organic compound characterized by a nitro group attached to a benzene ring, with an ethyl chain substituted with a 2-methylpropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the nitration of ethylbenzene to form 3-nitroethylbenzene, which is then reacted with 2-methylpropan-2-ol under acidic conditions to yield the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of nitro compounds and reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the 2-methylpropan-2-yl group can be replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: Corresponding alcohols and acids.
Wissenschaftliche Forschungsanwendungen
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro and ethyl groups. The nitro group can participate in redox reactions, while the ethyl chain can interact with hydrophobic regions of biomolecules. These interactions can modulate biological pathways and affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.
2-[(2-Methylpropan-2-yl)oxy]propane-1,3-diamine: Contains a similar ethyl chain but with different functional groups.
2-[[2-methyl-1-(phenylmethyl)-4-indolyl]oxy]-3-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid methyl ester: A more complex structure with additional functional groups.
Uniqueness: 1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene is unique due to its specific combination of a nitro group and a 2-methylpropan-2-yl substituted ethyl chain
Eigenschaften
Molekularformel |
C12H17NO3 |
---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-8-7-10-5-4-6-11(9-10)13(14)15/h4-6,9H,7-8H2,1-3H3 |
InChI-Schlüssel |
KWNYIBGXQIUESI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.